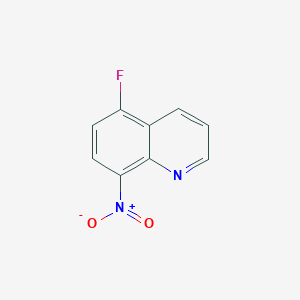

5-Fluoro-8-nitroquinoline

概要

説明

5-Fluoro-8-nitroquinoline (5-F8NQ) is a synthetic compound that has been used in various scientific research applications, including organic synthesis, drug design, and biochemistry. It is a member of the quinoline family of aromatic compounds, which are characterized by their planar structure and aromatic properties. 5-F8NQ has been shown to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. In addition, it has been used as a model compound for the study of enzyme-catalyzed reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 5-F8NQ.

科学的研究の応用

Antibacterial Properties

5-Fluoro-8-nitroquinoline derivatives demonstrate significant antibacterial activity. For instance, certain synthesized derivatives showed promising activity against S. aureus and other strains, indicating their potential in antibacterial applications (Al-Hiari et al., 2007).

Anticancer Agent

Research comparing the cytotoxicity of various quinoline analogues found 8-hydroxy-5-nitroquinoline to be particularly potent, with its activity enhanced by copper. This compound's properties suggest potential use in treating cancer, as it lacks zinc ionophore activity, which may reduce neurotoxicity (Jiang et al., 2011).

Role in Chemoresistance

A study on oral squamous cell carcinoma revealed that 5-Fluorouracil (5-FU) resistance may be influenced by the NLRP3 inflammasome. Targeting the ROS/NLRP3 inflammasome/IL-1β signaling pathway could enhance the efficacy of 5-FU-based chemotherapy (Feng et al., 2017).

Hypoxia Detection in Tumors

A study involving 6-nitroquinoline demonstrated its conversion to a fluorescent compound under hypoxic conditions. This suggests potential use in detecting hypoxia in tumors, as nitroaryl compounds can act as oxygen sensors (Rajapakse et al., 2013).

Potentially Malignant Lesion Treatment

The effectiveness of 5-fluorouracil in treating potentially malignant lesions in the oral cavity was demonstrated in a mouse model. This finding opens up possibilities for non-surgical treatments of such lesions (Da Costa et al., 2015).

Photochemical Properties

The photochemistry of 8-hydroxy-5-nitroquinoline has been studied for its potential in treating diseases. Understanding its photosensitivity is crucial for its application in medical treatments (Wang et al., 2022).

Synthesis of Antitumor Compounds

Research on the synthesis of tetracyclic fluoroquinolones, which includes this compound derivatives, shows potential in developing dual-acting anticancer and antibacterial chemotherapeutics. These compounds exhibited antimicrobial and antiproliferative activity in vitro (Al-Trawneh et al., 2010).

将来の方向性

Fluorinated quinolines like 5-Fluoro-8-nitroquinoline have found applications in various fields including medicine and agriculture . They are also used as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

作用機序

Target of Action

5-Fluoro-8-nitroquinoline is a member of the quinoline family, which is known for its wide range of biological activities . The primary targets of quinoline compounds are often various enzymes, which they inhibit . .

Mode of Action

Quinoline compounds are known to interact with their targets, often enzymes, and cause changes that result in their biological activity . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds .

Biochemical Pathways

Quinoline compounds are known to affect various biochemical pathways due to their broad spectrum of bio-responses .

Result of Action

Quinoline compounds are known to exhibit antibacterial, antineoplastic, and antiviral activities .

生化学分析

Biochemical Properties

5-Fluoro-8-nitroquinoline plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes and proteins, affecting their activity and function. For instance, the incorporation of a fluorine atom into the quinoline ring enhances the biological activity of the compound, making it a potent inhibitor of certain enzymes . The nitro group further contributes to its reactivity and interaction with biomolecules. Studies have shown that this compound can inhibit enzymes involved in bacterial and viral replication, making it a potential candidate for antimicrobial and antiviral therapies .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . It can induce cell cycle arrest and promote apoptosis in cancer cells, highlighting its potential as an anticancer agent. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, preventing their normal function . This binding can be attributed to the presence of the fluorine atom, which enhances the compound’s affinity for enzyme active sites. Additionally, the nitro group can participate in redox reactions, further modulating enzyme activity. The inhibition of enzymes by this compound can lead to downstream effects on cellular processes, including alterations in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, including persistent inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects. These findings highlight the importance of dosage optimization in the potential therapeutic use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that retain biological activity . These metabolites can further interact with cellular targets, contributing to the overall effects of this compound. Additionally, the compound can influence metabolic flux by inhibiting key enzymes involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that the compound can accumulate in certain tissues, including the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, including the nucleus and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to its sites of action. In the nucleus, the compound can interact with DNA and transcription factors, modulating gene expression. In the mitochondria, this compound can affect energy production and apoptosis pathways .

特性

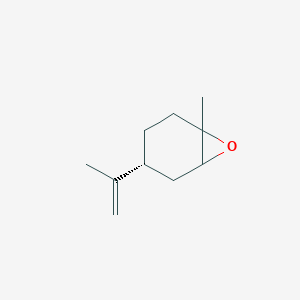

IUPAC Name |

5-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOBTOAOYYTUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164963 | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152167-85-6 | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152167856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)

![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)

![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)